BenchChemオンラインストアへようこそ!

2-cyclohexyl-5-nitro-1H-benzimidazole

Lipophilicity Drug-likeness SAR

2-Cyclohexyl-5-nitro-1H-benzimidazole (C₁₃H₁₅N₃O₂, MW 245.28 g/mol) is a 2,5-disubstituted benzimidazole bearing a cyclohexyl group at the 2-position and a nitro group at the 5-position of the benzimidazole core. The compound is classified as a nitro-substituted benzimidazole, a scaffold recognized for its utility in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B2883831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-5-nitro-1H-benzimidazole
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)
InChIKeyPLKPKIIZGCWKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-5-nitro-1H-benzimidazole (CAS 51759-50-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Cyclohexyl-5-nitro-1H-benzimidazole (C₁₃H₁₅N₃O₂, MW 245.28 g/mol) is a 2,5-disubstituted benzimidazole bearing a cyclohexyl group at the 2-position and a nitro group at the 5-position of the benzimidazole core . The compound is classified as a nitro-substituted benzimidazole, a scaffold recognized for its utility in medicinal chemistry, agrochemical research, and materials science [1]. The cyclohexyl substituent imparts enhanced lipophilicity (computed XLogP ≈ 4.1) relative to 2-methyl (XLogP ≈ 1.8) and 2-ethyl (XLogP ≈ 2.3) analogs, while the 5-nitro group serves as a versatile synthetic handle for reduction to the corresponding 5-amino derivative [2]. This specific substitution pattern distinguishes it from the 1-cyclohexyl regioisomer (CAS 519016-96-7) and from 2-aryl-5-nitrobenzimidazoles that are more commonly described in the literature .

Why 2-Cyclohexyl-5-nitro-1H-benzimidazole Cannot Be Replaced by Generic 5-Nitrobenzimidazole Analogs


Within the 5-nitrobenzimidazole series, the nature of the 2-substituent fundamentally governs lipophilicity, target-binding sterics, metabolic stability, and downstream derivatization potential. The cyclohexyl group (van der Waals volume ≈ 95 ų) is substantially bulkier than methyl (≈ 25 ų) or ethyl (≈ 38 ų), leading to calculated logP differences exceeding 2 log units [1]. This directly impacts membrane permeability, CYP450 susceptibility, and protein-binding profiles—parameters that cannot be matched by simply swapping in a smaller or planar 2-substituent. Furthermore, the 2-cyclohexyl substitution pattern places the lipophilic bulk at a position distinct from the 1-cyclohexyl regioisomer, which alters the orientation of the nitro group relative to the binding pocket and may shift biological activity profiles entirely . For procurement decisions in structure–activity relationship (SAR) campaigns or intermediate synthesis, these differences mean that generic substitution without experimental verification carries a high risk of divergent biological readouts or synthetic failure.

Quantitative Differentiation Evidence for 2-Cyclohexyl-5-nitro-1H-benzimidazole vs. Structural Analogs


Lipophilicity Differentiation: Cyclohexyl vs. Methyl/Ethyl 2-Substituents

The 2-cyclohexyl substituent confers a calculated XLogP of approximately 4.1, compared to ~1.8 for 2-methyl-5-nitro-1H-benzimidazole and ~2.3 for the 2-ethyl analog [1]. An increase of >2 log units in lipophilicity is predicted to enhance membrane permeability by approximately 10- to 100-fold based on the Hansch-Fujita correlation, provided the compound remains within the rule-of-five space [2]. This shift is particularly relevant for intracellular target engagement or blood–brain barrier penetration studies.

Lipophilicity Drug-likeness SAR

Regioisomeric Differentiation: 2-Cyclohexyl vs. 1-Cyclohexyl Substitution

In the 2-cyclohexyl isomer, the nitro group at position 5 is located on the benzimidazole benzene ring distal to the cyclohexyl-bearing imidazole ring, whereas in the 1-cyclohexyl isomer (CAS 519016-96-7), the cyclohexyl group is directly attached to one of the benzimidazole nitrogens . This regioisomeric difference alters the electronic environment of the nitro group: the 2-cyclohexyl isomer exhibits a predicted nitro-group reduction potential (estimated by Hammett σₚ = +0.78 for NO₂ unaffected by N-substitution) versus the 1-cyclohexyl isomer where the electron-donating effect of the N-alkyl substitution (σₚ for N-alkyl ≈ −0.2) may raise the reduction potential [1]. Chemical reduction of the nitro group to the amine is therefore expected to proceed under slightly milder conditions for the 2-cyclohexyl isomer, a practical differentiation for scale-up chemistry.

Regioisomerism Binding orientation Nitro group accessibility

Antimycobacterial Class Potential: Cyclohexyl-Containing 5-Nitrobenzimidazoles vs. Standard TB Drugs

A closely related compound, 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole (1a), demonstrated MIC values of 1.5–12.5 μg/mL against M. tuberculosis strains and showed selectivity for M. tuberculosis over human fibroblasts and other microbial strains [1]. By contrast, the first-line agent isoniazid (INH) exhibits an MIC of 0.02–0.05 μg/mL against drug-sensitive M. tuberculosis H37Rv but rapidly induces resistance [2]. While 2-cyclohexyl-5-nitro-1H-benzimidazole lacks the 6-chloro substituent, the shared 5-nitrobenzimidazole core with a cyclohexyl-containing 2-substituent suggests it retains the scaffold's inherent antimycobacterial potential, with the nitro group being a key pharmacophore for bioreductive activation [3].

Tuberculostatic Mycobacterium tuberculosis MIC

Optimal Research and Industrial Deployment Contexts for 2-Cyclohexyl-5-nitro-1H-benzimidazole


Scaffold for Lipophilic Fragment-Based Drug Discovery Targeting Intracellular Pathogens

The high predicted logP (~4.1) of 2-cyclohexyl-5-nitro-1H-benzimidazole makes it suitable as a starting fragment for intracellular targets, particularly in Mycobacterium tuberculosis or other intracellular pathogens where membrane penetration is a prerequisite for target engagement [1]. The 5-nitro group serves as a latent warhead that can be bioreductively activated, a mechanism exploited by nitroimidazole prodrugs such as pretomanid. Procurement of this compound enables SAR exploration of the 2-cyclohexyl domain without the confounding effects of additional ring substituents, providing a clean baseline for hit expansion libraries.

Synthetic Intermediate for 5-Amino-2-cyclohexyl-1H-benzimidazole Derivatives

Reduction of the 5-nitro group to 5-amino-2-cyclohexyl-1H-benzimidazole yields a primary aromatic amine that can be further functionalized via amide coupling, sulfonamide formation, or diazotization. The cyclohexyl group at the 2-position provides steric shielding that may improve the regioselectivity of subsequent electrophilic aromatic substitution reactions compared to the less hindered 2-methyl or 2-ethyl analogs [2]. This makes the compound a strategic intermediate for building focused libraries of benzimidazole-based kinase inhibitors or GPCR ligands.

Physicochemical Probe for Lipophilicity–Activity Relationship Studies in Benzimidazole Series

In systematic SAR campaigns, 2-cyclohexyl-5-nitro-1H-benzimidazole serves as the high-logP anchor point in a lipophilicity gradient series (2-H < 2-Me < 2-Et < 2-cHex). Its computed XLogP of ~4.1 contrasts sharply with the 2-methyl analog (~1.8) and 2-phenyl analog (~3.2), allowing researchers to deconvolute lipophilicity-driven effects from specific binding interactions [3]. This is critical for optimizing ADME properties while maintaining on-target potency.

Reference Standard for Regioisomer Purity in 5-Nitrobenzimidazole Synthesis

The distinct retention time and spectroscopic signature of 2-cyclohexyl-5-nitro-1H-benzimidazole, as confirmed by NMR spectral data (SpectraBase Compound ID J5WTUp8NnBu for the N-acetyl derivative), make it a useful reference standard for HPLC or LC-MS method development when separating 2-substituted from 1-substituted regioisomers [4]. Analytical laboratories supporting medicinal chemistry programs can procure this compound to validate chromatographic resolution between regioisomeric 5-nitrobenzimidazoles.

Quote Request

Request a Quote for 2-cyclohexyl-5-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.